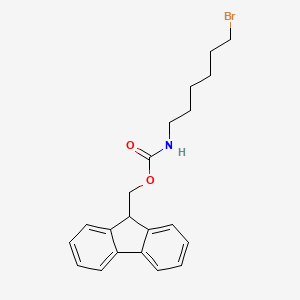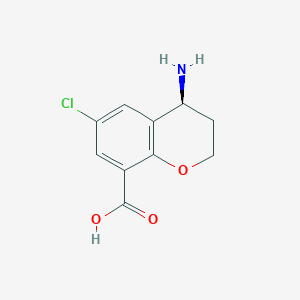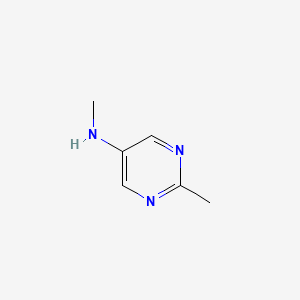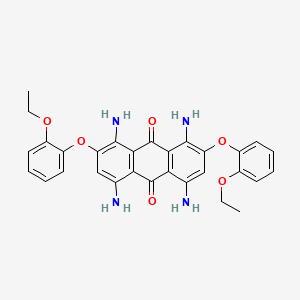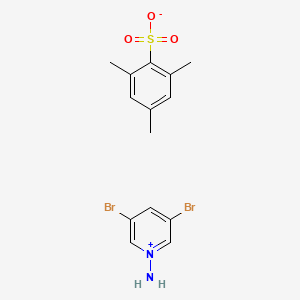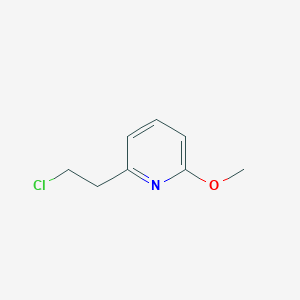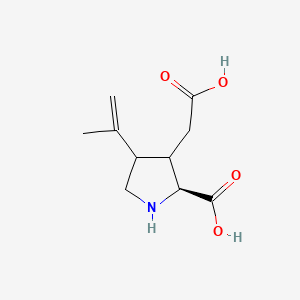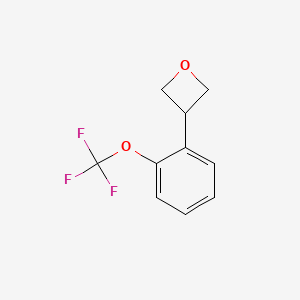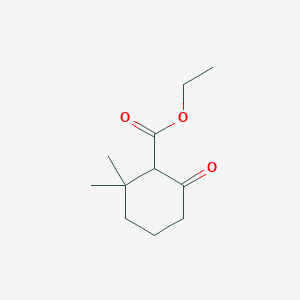
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylate, featuring a ketone group at the 6-position and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: 2,2-dimethyl-6-oxocyclohexanecarboxylic acid.
Reduction: 2,2-dimethyl-6-hydroxycyclohexanecarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Ethyl 2-oxocyclohexanecarboxylate
- Methyl 2-oxocyclohexanecarboxylate
- Ethyl 2,2-dimethylcyclohexanecarboxylate
Uniqueness
Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other cyclohexanecarboxylate derivatives and may confer specific properties that are advantageous in certain applications.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)9-8(12)6-5-7-11(9,2)3/h9H,4-7H2,1-3H3 |
InChIキー |
UPJCABUCOSJGSK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)CCCC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


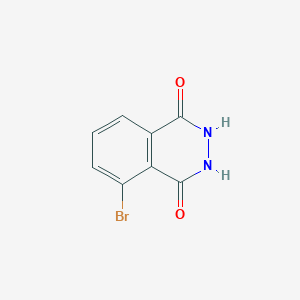

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
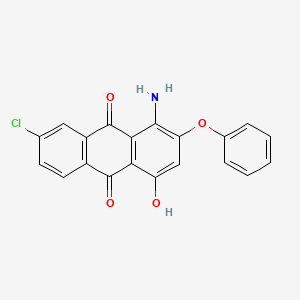
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
